Azamethiphos-d6

Description

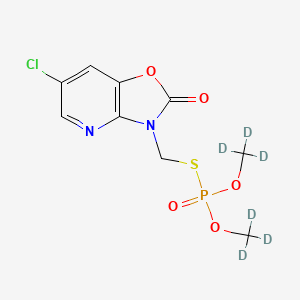

Structure

3D Structure

Properties

IUPAC Name |

3-[bis(trideuteriomethoxy)phosphorylsulfanylmethyl]-6-chloro-[1,3]oxazolo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKBTWQZTQIWDV-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCN1C2=C(C=C(C=N2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN2O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675644 | |

| Record name | S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189894-02-7 | |

| Record name | S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azamethiphos-d6: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azamethiphos-d6 is the deuterated form of Azamethiphos, an organophosphate insecticide and acaricide. Like its non-labeled counterpart, this compound functions as a potent inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system in target organisms, primarily insects and aquatic parasites like sea lice. The incorporation of deuterium (d6) in the O,O-dimethyl groups makes this compound a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis of Azamethiphos residues in various matrices. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is structurally analogous to Azamethiphos, with the six hydrogen atoms on the two methoxy groups replaced by deuterium.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The following tables summarize the known quantitative data for this compound and its non-deuterated analog, Azamethiphos. Data for this compound is limited, and in such cases, data for Azamethiphos is provided as a reference.

Table 1: General and Physical Properties

| Property | Value (this compound) | Value (Azamethiphos) | Reference |

| CAS Number | 1189894-02-7 | 35575-96-3 | [1][2] |

| Molecular Formula | C₉H₄D₆ClN₂O₅PS | C₉H₁₀ClN₂O₅PS | [1][2] |

| Molecular Weight | 330.71 g/mol | 324.68 g/mol | [1][2] |

| Appearance | Off-White Crystalline Powder | Colorless to grey crystalline solid | [3][4] |

| Melting Point | 92-93 °C | 83-84 °C | [5] |

| Boiling Point | Not available | Not available | |

| Density | Not available | Not available | |

| LogP | 2.73 | Not available | [1] |

Table 2: Solubility Data (for Azamethiphos)

| Solvent | Solubility at 20°C | Reference |

| Water (pH 7) | 1100 mg/L | [6] |

| Dichloromethane | 610,000 mg/L | [6] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for Azamethiphos and its deuterated form is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal.

By inhibiting AChE, Azamethiphos causes an accumulation of ACh at the synaptic cleft. This leads to continuous stimulation of cholinergic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, death of the organism.[4]

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, methodologies for its non-deuterated analog, Azamethiphos, can be readily adapted. This compound is primarily used as an internal standard in quantitative analyses.

General Synthesis Workflow for Isotopically Labeled Organophosphates

While a specific synthesis protocol for this compound is proprietary, a general workflow for producing isotopically labeled organophosphates can be conceptualized. The synthesis typically involves the reaction of a labeled precursor, in this case, deuterated methanol (CD₃OH), with a suitable phosphorus intermediate.

Caption: General workflow for the synthesis of this compound.

Sample Preparation for LC-MS/MS Analysis

The following is a general protocol for the extraction of Azamethiphos from a biological matrix (e.g., fish tissue), which can be used for the analysis of this compound as an internal standard.[7]

Materials:

-

Homogenizer

-

Centrifuge

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hexane

-

Methanol

-

Acetonitrile

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) C18 columns

Procedure:

-

Homogenization: Homogenize the tissue sample.

-

Extraction: Extract the homogenized sample with ethyl acetate.

-

Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Dehydration: Decant the ethyl acetate layer and dry it with anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to dryness.

-

Reconstitution and Defatting: Reconstitute the residue in water and wash with hexane to remove lipids.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE column with methanol followed by water.

-

Load the aqueous sample onto the column.

-

Wash the column with water.

-

Elute the analyte with methanol.

-

-

Final Preparation: Evaporate the methanol eluate to dryness and reconstitute in an appropriate volume of mobile phase (e.g., 10% acetonitrile in water) for LC-MS/MS analysis.[7]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[8]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine (ATC) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., pH 8.0)

-

Microplate reader

-

Test compound (this compound)

Procedure:

-

Prepare Reagents: Prepare solutions of AChE, ATC, and DTNB in the phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

AChE enzyme solution

-

Test compound solution (at various concentrations)

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the ATC substrate to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is an essential analytical tool for researchers studying the environmental fate, metabolism, and toxicology of the widely used insecticide Azamethiphos. Its stable isotope label allows for precise quantification and serves as a reliable internal standard in complex matrices. The experimental protocols outlined in this guide, adapted from established methods for Azamethiphos, provide a solid foundation for conducting research involving this deuterated compound. As with any scientific investigation, it is crucial to validate these methods for the specific application and matrix being studied.

References

- 1. Azamethiphos-D-6 | CAS#:1189894-02-7 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Azamethiphos | C9H10ClN2O5PS | CID 71482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mybiosource.com [mybiosource.com]

- 6. Azamethiphos (Ref: GCA 18809) [sitem.herts.ac.uk]

- 7. Determination of residues of azamethiphos in salmon tissue by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Azamethiphos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for deuterated Azamethiphos (Azamethiphos-d6), an isotopically labeled organophosphate insecticide. The deuterium labeling is strategically placed on the O,O-dimethyl phosphorothioate moiety, providing a valuable tool for metabolic studies, pharmacokinetic analysis, and environmental fate monitoring. This document outlines the multi-step synthesis, including detailed experimental protocols, and presents key data in a structured format.

Overview of the Synthetic Strategy

The synthesis of deuterated Azamethiphos is not explicitly detailed in publicly available literature. Therefore, a logical and feasible multi-step synthetic route has been devised based on established principles of organophosphorus chemistry and known synthetic methods for Azamethiphos and related compounds.

The overall strategy involves the synthesis of two key precursors:

-

3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3): The non-deuterated heterocyclic core of the Azamethiphos molecule.

-

O,O-Dimethyl-d6-phosphorochloridothioate (7): The deuterated phosphorylating agent.

These two intermediates are then coupled to yield the final product, this compound.

Logical Flow of the Synthesis:

Caption: Overall synthetic workflow for this compound.

Synthesis of Intermediates

Synthesis of 3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3)

The synthesis of the heterocyclic precursor involves a two-step process starting from 2-amino-5-chloropyridin-3-ol.

Step 1: Synthesis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (2)

This step involves the cyclization of 2-amino-5-chloropyridin-3-ol with a phosgene equivalent.

Experimental Protocol:

A solution of 2-amino-5-chloropyridin-3-ol (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dioxane) is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet. The solution is cooled in an ice bath. A phosgene equivalent, such as triphosgene (0.4 eq), dissolved in the same solvent is added dropwise. The reaction mixture is then slowly warmed to room temperature and subsequently heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling, the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (2) as a solid.

Step 2: Synthesis of 3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3)

This step involves the hydroxymethylation of the heterocyclic core.

Experimental Protocol:

To a suspension of 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (2) (1.0 eq) and paraformaldehyde (1.2 eq) in an appropriate solvent (e.g., N,N-dimethylformamide), a catalytic amount of a base (e.g., potassium carbonate) is added. The mixture is heated with stirring for a specified period until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford 3-(hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3).

Synthesis of O,O-Dimethyl-d6-phosphorochloridothioate (7)

The preparation of the deuterated phosphorylating agent is a three-step process starting from commercially available deuterated methanol.

Step 1: Synthesis of Trimethyl-d9 phosphite (5)

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., argon), a solution of methanol-d4 (CD3OD) (3.0 eq) and a non-nucleophilic base (e.g., triethylamine, 3.0 eq) in a dry, inert solvent (e.g., diethyl ether, dichloromethane) is prepared and cooled to 0 °C. Phosphorus trichloride (PCl3) (1.0 eq) is added dropwise with vigorous stirring, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting salt is removed by filtration under an inert atmosphere. The filtrate is then distilled under reduced pressure to yield trimethyl-d9 phosphite (5).

Step 2: Synthesis of O,O-Dimethyl-d6-phosphorochloridite (6)

Experimental Protocol:

Trimethyl-d9 phosphite (5) (1.0 eq) is placed in a reaction vessel under an inert atmosphere. Phosphorus trichloride (PCl3) (0.5 eq) is added, and the mixture is heated. The reaction progress can be monitored by 31P NMR spectroscopy. Upon completion, the product, O,O-dimethyl-d6-phosphorochloridite (6), is purified by distillation.

Step 3: Synthesis of O,O-Dimethyl-d6-phosphorochloridothioate (7)

Experimental Protocol:

To a solution of O,O-dimethyl-d6-phosphorochloridite (6) (1.0 eq) in a dry, inert solvent, elemental sulfur (1.1 eq) is added portion-wise. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The mixture is stirred until all the sulfur has reacted (monitored by 31P NMR). The solvent is then removed under reduced pressure to give the crude O,O-dimethyl-d6-phosphorochloridothioate (7), which can be purified by vacuum distillation.

Final Synthesis of this compound (8)

The final step is the coupling of the two key intermediates.

Experimental Protocol:

To a solution of 3-(hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3) (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, acetone) containing a base (e.g., potassium carbonate, triethylamine) (1.2 eq), O,O-dimethyl-d6-phosphorochloridothioate (7) (1.1 eq) is added dropwise at a controlled temperature. The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS). The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound (8).

Reaction Pathway for the Final Coupling:

Caption: Final coupling reaction for this compound synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of deuterated Azamethiphos. Note that these values are based on typical yields for analogous non-deuterated reactions and may vary depending on the specific experimental conditions.

Table 1: Synthesis of Intermediates

| Step | Reactant(s) | Product | Typical Yield (%) | Purity (%) |

| 1 | 2-Amino-5-chloropyridin-3-ol, Phosgene equivalent | 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (2) | 80-90 | >98 |

| 2 | 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (2), Paraformaldehyde | 3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3) | 75-85 | >97 |

| 3 | Methanol-d4 (4), PCl3 | Trimethyl-d9 phosphite (5) | 70-80 | >95 |

| 4 | Trimethyl-d9 phosphite (5), PCl3 | O,O-Dimethyl-d6-phosphorochloridite (6) | 65-75 | >95 |

| 5 | O,O-Dimethyl-d6-phosphorochloridite (6), Sulfur | O,O-Dimethyl-d6-phosphorochloridothioate (7) | 85-95 | >97 |

Table 2: Final Synthesis of this compound

| Reactant(s) | Product | Typical Yield (%) | Purity (%) | Isotopic Purity (%) |

| 3-(Hydroxymethyl)-6-chlorooxazolo[4,5-b]pyridin-2(3H)-one (3), O,O-Dimethyl-d6-phosphorochloridothioate (7) | This compound (8) | 60-75 | >98 | >98 (D6) |

Characterization

The structure and purity of the final product, this compound, and its intermediates should be confirmed using a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR to confirm the chemical structure. The absence of signals corresponding to the O-methyl protons in the 1H NMR spectrum and the presence of the corresponding signals in the 2H NMR spectrum will confirm the deuterium labeling.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of the deuterated compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety Considerations

The synthesis of Azamethiphos and its deuterated analogue involves the use of hazardous materials, including organophosphorus compounds, phosphorus trichloride, and phosgene equivalents. All experimental work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Special care should be taken when handling moisture-sensitive and corrosive reagents. Waste should be disposed of in accordance with institutional and local regulations. Azamethiphos is a neurotoxin, and appropriate precautions must be taken to avoid exposure.

Azamethiphos-d6 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azamethiphos-d6, a deuterated analog of the organophosphate insecticide Azamethiphos. This document outlines its core molecular properties, a detailed experimental protocol for its detection, and a visualization of its primary mechanism of action.

Core Molecular Data

This compound is a synthetic organophosphorus compound utilized as a synergistic insecticide and acaricide.[1] The deuterated form is often used as an internal standard in analytical studies.

| Property | Value | Source |

| Molecular Formula | C₉H₄D₆ClN₂O₅PS | [1][2][3] |

| Molecular Weight | 330.71 g/mol | [1][2][3] |

| CAS Number | 1189894-02-7 | [1][2][3] |

| Appearance | Off-White Crystalline Powder | [2][3] |

| Melting Point | 92-93 °C | [2] |

| Storage | 2-8°C Refrigerator | [3] |

Mechanism of Action: Acetylcholinesterase Inhibition

Azamethiphos, the non-deuterated parent compound, functions as a potent neurotoxin by inhibiting the enzyme acetylcholinesterase (AChE).[4][5] AChE is critical for the breakdown of the neurotransmitter acetylcholine at the synaptic cleft, a process essential for terminating nerve signals.[4][6] Organophosphates like Azamethiphos phosphorylate the serine residue in the active site of AChE, rendering the enzyme inactive.[4][7] This leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which results in paralysis and ultimately death of the target organism.[4][8]

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of Azamethiphos-induced neurotoxicity via AChE inhibition.

Experimental Protocols

The following is a detailed methodology for the determination of Azamethiphos residues in salmon tissue, adapted from a liquid chromatography with fluorescence detection (LC-FLD) method. This compound would typically be used as an internal standard in such a procedure.

Objective: To quantify the concentration of Azamethiphos in a biological matrix.

Materials:

-

Salmon tissue

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hexane

-

Methanol

-

Acetonitrile (ACN)

-

Deionized water

-

C18 solid-phase extraction (SPE) columns

-

Centrifuge

-

Rotary evaporator

-

Vortex mixer

-

Liquid chromatograph with fluorescence detector

Procedure:

-

Sample Extraction:

-

Homogenize a known weight (e.g., 5 g) of salmon tissue.

-

Add ethyl acetate to the homogenized tissue and mix thoroughly.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Collect the supernatant (ethyl acetate layer).

-

-

Dehydration and Concentration:

-

Pass the ethyl acetate extract through anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent using a rotary evaporator.

-

-

Defatting:

-

Reconstitute the residue in water.

-

Perform a liquid-liquid extraction with hexane to remove lipids. Discard the hexane layer.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the aqueous phase through a pre-conditioned C18 SPE column.

-

Wash the column to remove interfering substances.

-

Elute the analyte (Azamethiphos) from the SPE column using methanol.

-

-

Final Sample Preparation:

-

Evaporate the methanol eluate to dryness.

-

Reconstitute the final residue in a solution of 10% acetonitrile in water.

-

-

LC-FLD Analysis:

-

Inject the prepared sample into the liquid chromatograph.

-

Perform separation on a C18 column with a mobile phase of acetonitrile and water (e.g., 32:68 v/v).

-

Set the fluorescence detector to an excitation wavelength of 230 nm and an emission wavelength of 345 nm for detection of Azamethiphos.

-

Experimental Workflow

References

- 1. scbt.com [scbt.com]

- 2. mybiosource.com [mybiosource.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Azamethiphos | C9H10ClN2O5PS | CID 71482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azamethiphos - Wikipedia [en.wikipedia.org]

- 6. Highly Sensitive Detection of the Insecticide Azamethiphos by Tris(2,2′-bipyridine)ruthenium(II) Electrogenerated Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 8. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Azamethiphos-d6

This guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and analytical methodologies for Azamethiphos-d6. It is intended for researchers, scientists, and professionals in drug development and related fields.

Core Physical and Chemical Data

This compound is the deuterated form of Azamethiphos, an organophosphate insecticide. The primary difference between the two is the isotopic substitution of six hydrogen atoms with deuterium. This substitution is typically in the O,O-dimethyl groups, leading to a higher molecular weight. While specific experimental data for this compound is limited, the physical and chemical properties are expected to be very similar to those of the parent compound, Azamethiphos. The following table summarizes the key quantitative data for both compounds.

| Property | Azamethiphos | This compound | Data Source |

| Molecular Formula | C₉H₁₀ClN₂O₅PS | C₉H₄D₆ClN₂O₅PS | [1][2][3] |

| Molecular Weight | 324.67 g/mol | 330.71 g/mol | [1][3][4] |

| Appearance | Colorless to grey crystalline solid | Not specified; expected to be a crystalline solid | [5] |

| Melting Point | 88 - 93 °C | Not specified; expected to be similar to Azamethiphos | |

| Boiling Point | Not available | Not available | |

| Solubility in Water | 1.1 g/L at 20 °C | Not specified; expected to be similar to Azamethiphos | |

| Vapor Pressure | 0.0049 x 10⁻³ Pa at 20 °C | Not specified; expected to be similar to Azamethiphos | |

| SMILES | O=P(OC)(OC)SCN1c2ncc(Cl)cc2OC1=O | [2H]C([2H])([2H])OP(SCN1C2=NC=C(Cl)C=C2OC1=O)(OC([2H])([2H])[2H])=O | [1][4] |

| CAS Number | 35575-96-3 | 1189894-02-7 | [1][4] |

Mechanism of Action: Acetylcholinesterase Inhibition

Azamethiphos, and by extension this compound, functions as an organophosphorus insecticide by inhibiting the enzyme acetylcholinesterase (AChE).[1][6][7][8] AChE is critical for the proper functioning of the nervous system in both insects and mammals. Its primary role is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal at the synaptic cleft.

By inhibiting AChE, Azamethiphos leads to an accumulation of acetylcholine in the synapses.[1][7] This results in continuous nerve stimulation, leading to hyperexcitability, muscle spasms, convulsions, and ultimately, the death of the insect.[1][8] The deuteration in this compound does not alter this fundamental mechanism of action.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Analysis of Azamethiphos using High-Performance Liquid Chromatography (HPLC)

A common method for the determination of Azamethiphos in various matrices is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9] For this compound, this method can be adapted, with mass spectrometry (MS) being the preferred detector for distinguishing it from its non-deuterated counterpart.

Objective: To quantify the concentration of this compound in a given sample.

Materials:

-

HPLC system with a C18 column

-

UV or Mass Spectrometry (MS) detector

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Sample containing this compound

-

Solid Phase Extraction (SPE) cartridges (for sample preparation)

-

Methanol (for SPE)

-

Rotary evaporator

Methodology:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

For water samples, pass a known volume through an SPE cartridge to extract the analyte.[9]

-

Elute the this compound from the cartridge using methanol.[9]

-

Evaporate the methanol eluate to dryness using a rotary evaporator at approximately 44°C.[9]

-

Re-dissolve the residue in a known volume of the mobile phase (e.g., Acetonitrile:Water, 20:80 v/v).[9]

-

-

HPLC Analysis:

-

Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (e.g., 70:30 v/v) is prepared.[9]

-

Injection: Inject a fixed volume (e.g., 25 µL) of the prepared sample and standard solutions into the HPLC system.[9]

-

Separation: The separation is achieved on a C18 column at a constant flow rate (e.g., 1 mL/min).[9]

-

Detection:

-

UV Detection: Monitor the eluent at a wavelength of 294 nm.[9]

-

MS Detection: For this compound, use of a mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended to specifically detect the mass-to-charge ratio of the deuterated compound.

-

-

-

Quantification:

-

A calibration curve is generated by injecting standard solutions of this compound at known concentrations.

-

The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.[9]

-

Caption: General workflow for the analysis of this compound using HPLC-MS.

Synthesis Overview

The commercial production of Azamethiphos involves a multi-step chemical synthesis.[5] The process begins with the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with paraformaldehyde and thionyl chloride to create a chlorinated intermediate.[5] This intermediate is then reacted to form a thiophosphate ester, which is subsequently converted to Azamethiphos.[5]

For the synthesis of this compound, the deuteration is introduced in the O,O-dimethyl phosphorothioate moiety. This is typically achieved by using deuterated methanol (CD₃OH) during the formation of the dimethyl phosphorothioic acid or a related precursor. The rest of the synthetic route would likely remain similar to that of the unlabeled compound.

References

- 1. Azamethiphos - Wikipedia [en.wikipedia.org]

- 2. Azamethiphos | 35575-96-3 | FA18058 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Azamethiphos (Ref: GCA 18809) [sitem.herts.ac.uk]

- 6. ema.europa.eu [ema.europa.eu]

- 7. parasitipedia.net [parasitipedia.net]

- 8. Azamethiphos | C9H10ClN2O5PS | CID 71482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journals.sjp.ac.lk [journals.sjp.ac.lk]

The Core Mechanism of Azamethiphos as an Insecticide: A Technical Guide

Abstract

Azamethiphos is a potent organophosphate insecticide widely utilized for the control of nuisance insects, particularly houseflies (Musca domestica), in agricultural and public health settings.[1][2] As a member of the organothiophosphate chemical class, its insecticidal efficacy is rooted in its function as a powerful neurotoxicant.[3] The primary molecular target of Azamethiphos is the enzyme acetylcholinesterase (AChE), a critical component in the central nervous system of insects.[4][5] This technical guide provides an in-depth exploration of the mechanism of action of Azamethiphos, presenting key quantitative toxicity data, a detailed experimental protocol for assessing its inhibitory activity, and visual diagrams illustrating the molecular pathway and experimental workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal action of Azamethiphos is a direct consequence of its ability to inhibit the enzyme acetylcholinesterase (AChE).[6] In a healthy insect nervous system, AChE plays an essential role in terminating nerve signals at cholinergic synapses. It does this by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This rapid degradation of ACh allows the neuron to return to its resting state, readying it for subsequent nerve impulses.

Azamethiphos disrupts this vital process. As an organophosphate, it acts as an irreversible inhibitor of AChE. The phosphorus atom of Azamethiphos forms a stable covalent bond with the serine hydroxyl group located within the active site of the AChE enzyme.[3] This phosphorylation event effectively inactivates the enzyme, rendering it incapable of hydrolyzing acetylcholine.[5]

The consequence of AChE inhibition is the rapid accumulation of acetylcholine in the synaptic cleft.[3] This excess ACh leads to the continuous and uncontrolled stimulation of postsynaptic receptors, resulting in a state of hyperexcitation of the insect's central nervous system. The clinical signs of this neurotoxicity manifest as tremors, convulsions, and paralysis, ultimately leading to the death of the insect.[3][5] Azamethiphos can enter the insect's body through direct contact with the cuticle or via ingestion.[7]

Quantitative Toxicity Data

The efficacy of an insecticide can be quantified through various metrics, including lethal dose (LD50) values, which measure acute toxicity, and half-maximal inhibitory concentration (IC50) values, which measure the potency of an inhibitor against its target enzyme.

Acute Toxicity of Azamethiphos on Houseflies

The following data is adapted from Geden et al. (1992), detailing the LD50 of Azamethiphos against both susceptible and organophosphate-resistant strains of the housefly, Musca domestica.

| Strain | Administration | LD50 (µg / fly) | Resistance Factor |

| CSMA (Susceptible) | Topical Application | 0.012 | - |

| Oral Administration | 0.018 | - | |

| 594vb (Resistant) | Topical Application | 23.6 | 1,967 |

| Oral Administration | 0.27 | 15 | |

| Data sourced from Geden, C. J., Rutz, D. A., & Scott, J. G. (1992). Effect of synergists on the oral and topical toxicity of azamethiphos to organophosphate-resistant houseflies. Journal of Economic Entomology, 85(4), 1041-1045. |

Comparative Enzyme Inhibition Data

| Compound | Enzyme Source | IC50 |

| Chlorpyrifos-oxon | Honey Bee (Apis mellifera) | 1.9 x 10-9 M |

| Paraoxon | Housefly (Musca domestica) | 4.0 x 10-8 M |

| Dichlorvos | Housefly (Musca domestica) | 7.0 x 10-8 M |

| This table presents representative data for comparative purposes. Values are sourced from various toxicological studies and databases. |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

To quantify the inhibitory effect of Azamethiphos or other compounds on AChE activity, a colorimetric method developed by Ellman et al. (1961) is commonly employed. This assay is suitable for high-throughput screening in a 96-well plate format.

Principle

The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity. An inhibitor like Azamethiphos will reduce this rate.

Materials and Reagents

-

Purified acetylcholinesterase (from insect or other source)

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCh) solution (e.g., 14 mM in buffer)

-

DTNB solution (e.g., 10 mM in buffer)

-

Test compound (Azamethiphos) at various concentrations

-

Solvent for test compound (e.g., DMSO, ethanol)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure

-

Enzyme and Inhibitor Pre-incubation:

-

To each well of a 96-well plate, add 140 µL of phosphate buffer.

-

Add 10 µL of the test compound solution (Azamethiphos at various concentrations) or the vehicle solvent (for control wells) to the appropriate wells.

-

Add 10 µL of the AChE enzyme solution (e.g., 1 U/mL) to all wells.

-

Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Following the pre-incubation, add 10 µL of DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 10 µL of the ATCh substrate solution to each well.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for 5-10 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then read the final absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (mOD/min).

-

Calculate the percent inhibition for each concentration of Azamethiphos using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_sample is the rate in the presence of the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Logical Framework: From Exposure to Mortality

The insecticidal activity of Azamethiphos can be understood as a logical cascade of events, beginning with the insect's exposure to the compound and culminating in its death. This progression is determined by the biochemical interactions at the molecular level.

Conclusion

Azamethiphos is an effective insecticide whose mode of action is centered on the irreversible inhibition of acetylcholinesterase. This targeted disruption of a critical neurological enzyme leads to a cascade of events, beginning with the accumulation of acetylcholine and culminating in the hyperexcitation of the nervous system, paralysis, and death. The significant difference in toxicity between susceptible and resistant insect strains highlights the ongoing challenge of insecticide resistance, which can be driven by mechanisms such as reduced cuticular penetration and enzymatic detoxification. Understanding this core mechanism is fundamental for the development of novel pest control strategies and for managing the evolution of resistance in target populations.

References

- 1. [Effectiveness of azamethiphos-based insecticides against the housefly (Musca domestica L.)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azamethiphos 1% Bait Insectticide Indoor House Fly Control 1% Azamethiphos - Azamethiphos, Azamethiphos 1% | Made-in-China.com [m.made-in-china.com]

- 3. Azamethiphos | C9H10ClN2O5PS | CID 71482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 6. Azamethiphos (Ref: GCA 18809) [sitem.herts.ac.uk]

- 7. Effects of azamethiphos, an organophosphorus insecticide, on serum cholinesterase activity and isoenzymes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Azamethiphos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azamethiphos, an organophosphate insecticide, is utilized in aquaculture to control sea lice infestations on farmed salmon. Its introduction into the marine environment necessitates a thorough understanding of its environmental fate and degradation processes. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the hydrolysis, photolysis, and biodegradation of Azamethiphos in aquatic and soil environments. Quantitative data from various studies are summarized, and detailed experimental protocols based on internationally recognized guidelines are provided. Furthermore, this guide presents visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Physicochemical Properties

A solid understanding of the physicochemical properties of Azamethiphos is fundamental to predicting its environmental behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀ClN₂O₅PS | [1] |

| Molar Mass | 324.67 g·mol⁻¹ | [1] |

| Water Solubility | 1.1 g L⁻¹ | [2] |

| log Kₒw (Octanol-Water Partition Coefficient) | 1.05 | [2] |

| Vapor Pressure | Low (specific value not readily available) | |

| Henry's Law Constant | Low (specific value not readily available) |

The high water solubility and low octanol-water partition coefficient indicate that Azamethiphos is likely to remain in the aqueous phase upon entering the environment and has a low potential for bioaccumulation in fatty tissues.[2]

Abiotic Degradation

Abiotic degradation processes, primarily hydrolysis and photolysis, are significant pathways for the transformation of Azamethiphos in the environment.

Hydrolysis

Hydrolysis is a major degradation pathway for Azamethiphos in aqueous environments. The rate of hydrolysis is dependent on pH and temperature.

Quantitative Data for Hydrolysis

| Parameter | Value | Conditions | Reference |

| Half-life (t₁/₂) | 8.9 days | Natural water | [2] |

| Half-life (t₁/₂) | Approx. 15.8 days (380 hours) | pH 4, 7, 9 at 50°C (preliminary test) | [3] |

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This protocol outlines a tiered approach to determine the rate of abiotic hydrolysis of a chemical.[4][5]

-

Tier 1: Preliminary Test:

-

Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

The test substance is added to each buffer solution at a concentration not exceeding 0.01 M or half its saturation concentration.

-

The solutions are incubated in the dark at a constant temperature (e.g., 50°C) for 5 days.[4]

-

The concentration of the test substance is measured at the beginning and end of the incubation period.

-

If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.[6]

-

-

Tier 2: Hydrolysis of Unstable Substances:

-

If significant degradation occurs in the preliminary test, further testing is conducted at the pH values where instability was observed.

-

The experiment is repeated at a minimum of three different temperatures to determine the temperature dependence of the hydrolysis rate.

-

Samples are taken at appropriate time intervals to establish the degradation curve. The test continues until 90% of the substance has degraded or for 30 days, whichever is shorter.[4]

-

-

Tier 3: Identification of Hydrolysis Products:

-

If significant degradation occurs, the hydrolysis products are identified and their concentrations are monitored over time.

-

Hydrolytic Degradation Pathway

While the complete hydrolytic degradation pathway of Azamethiphos is not fully elucidated in the available literature, organophosphate hydrolysis generally involves the cleavage of the ester bonds.

Caption: General hydrolytic degradation of Azamethiphos.

Photolysis

Photolysis, or degradation by light, can also contribute to the breakdown of Azamethiphos in the environment, particularly in surface waters.

Quantitative Data for Photolysis

Experimental Protocol: Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline describes a tiered approach to assess the direct photolysis of a chemical in water.[11]

-

Tier 1: Theoretical Screen:

-

The UV-visible absorption spectrum of the test substance is measured.

-

The maximum possible direct photolysis rate is estimated based on the overlap of the absorption spectrum with the solar spectrum.

-

-

Tier 2: Experimental Study:

-

A solution of the test substance in buffered pure water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Control samples are kept in the dark to account for other degradation processes like hydrolysis.

-

The concentration of the test substance is monitored over time to determine the rate of photolytic degradation.

-

If significant degradation occurs, the quantum yield can be determined, which allows for the calculation of half-lives under various environmental conditions.

-

Major transformation products are identified and their formation and decline are monitored.

-

Photolytic Degradation Pathway

The specific photolytic degradation pathway for Azamethiphos is not well-documented. However, photodegradation of organophosphates can involve photo-oxidation, isomerization, and cleavage of bonds.[8]

Caption: General photolytic degradation of Azamethiphos.

Biotic Degradation

Biodegradation by microorganisms is a key process in the removal of Azamethiphos from soil and aquatic environments.

Biodegradation in Water

Experimental Protocol: Ready Biodegradability (OECD 301)

This set of guidelines provides various methods to assess the ready biodegradability of chemicals by microorganisms from activated sludge.[11]

-

A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source such as activated sludge from a sewage treatment plant.

-

The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.

-

Degradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ production, or oxygen consumption.

-

A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ production) within a 10-day window during the 28-day test period.

Biodegradation in Soil

The persistence of Azamethiphos in soil is influenced by microbial degradation.

Quantitative Data for Biodegradation in Soil

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[14][15]

-

Soil samples are treated with the test substance (often radiolabeled to trace its fate).

-

The treated soil is incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is flooded and purged with an inert gas.

-

At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products.

-

Volatile products, such as ¹⁴CO₂, are trapped and quantified.

-

The formation of non-extractable (bound) residues is also determined.

-

This data is used to calculate the rate of degradation (DT50) and to elucidate the degradation pathway.

Microbial Degradation Pathway

The microbial degradation of organophosphates can proceed through various enzymatic reactions, including hydrolysis and oxidation.[16]

Caption: General microbial degradation pathway of Azamethiphos.

Environmental Distribution

The distribution of Azamethiphos in the environment is governed by its physicochemical properties and its interaction with environmental matrices.

Soil Sorption

The mobility of Azamethiphos in soil is determined by its tendency to adsorb to soil particles.

Quantitative Data for Soil Sorption

Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption and desorption of a chemical to and from soil.[11]

-

Aqueous solutions of the test substance at various concentrations are prepared.

-

These solutions are added to soil samples in centrifuge tubes.

-

The tubes are agitated for a predetermined equilibration time.

-

After equilibration, the tubes are centrifuged to separate the soil and the aqueous phase.

-

The concentration of the test substance in the aqueous phase is measured.

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

The adsorption coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_oc) are calculated.

-

For desorption, the aqueous phase is replaced with a fresh solution without the test substance, and the process is repeated.

Degradation Products

The degradation of Azamethiphos leads to the formation of various transformation products. A study on the degradation of Azamethiphos by chlorine dioxide (ClO₂) identified the following products:[1][11]

-

6-chlorooxazolo[4,5-b]pyridin-2(3H)-one

-

O,O,S-trimethyl phosphorothioate

-

6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one

-

O,O-dimethyl S-hydrogen phosphorothioate

Caption: Azamethiphos degradation products with Chlorine Dioxide.

Analytical Methods

The analysis of Azamethiphos and its degradation products in environmental samples is crucial for monitoring its fate. High-performance liquid chromatography (HPLC) is a commonly used analytical technique.[22][23]

Experimental Workflow: Analysis of Azamethiphos in Water and Soil

Caption: Workflow for Azamethiphos analysis in water and soil.

Conclusion

Azamethiphos is a water-soluble organophosphate with a low potential for bioaccumulation. Its primary degradation pathway in the aquatic environment is hydrolysis, with a reported half-life of approximately 8.9 days in natural water. Photolysis and biodegradation also contribute to its breakdown, although specific quantitative data for these processes are limited. In soil, its high water solubility suggests it will be mobile, and it is expected to be degraded by microbial action. Further research is needed to fully elucidate the degradation pathways of Azamethiphos under various environmental conditions and to determine key quantitative parameters such as its photolytic quantum yield and soil biodegradation rates. This information is critical for accurate environmental risk assessments and the development of strategies to mitigate any potential adverse effects on non-target organisms.

References

- 1. Evaluation of azamethiphos and dimethoate degradation using chlorine dioxide during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. oecd.org [oecd.org]

- 5. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 6. jrfglobal.com [jrfglobal.com]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. researchgate.net [researchgate.net]

- 10. documentsdelivered.com [documentsdelivered.com]

- 11. researchgate.net [researchgate.net]

- 12. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Soil pH in the Development of Enhanced Biodegradation of Fenamiphos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]

- 16. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. chemsafetypro.com [chemsafetypro.com]

- 19. lib3.dss.go.th [lib3.dss.go.th]

- 20. Summary and recommendation - ECETOC [ecetoc.org]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. journals.sjp.ac.lk [journals.sjp.ac.lk]

- 23. researchgate.net [researchgate.net]

Stability and Storage of Azamethiphos-d6: A Technical Guide for Analytical Standards

Introduction

Azamethiphos-d6 is the deuterium-labeled form of Azamethiphos, an organothiophosphate insecticide. In scientific research, particularly in pharmacokinetic and environmental studies, this compound serves as a crucial internal standard for the accurate quantification of Azamethiphos in various matrices. The stability of this analytical standard is paramount to ensure the reliability and precision of analytical data. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the this compound analytical standard, based on available data for the parent compound, Azamethiphos. The chemical stability of the deuterated and non-deuterated forms is expected to be highly similar.

Recommended Storage Conditions

For routine use, the this compound analytical standard should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent degradation.[1][2] For long-term storage, refrigeration at 2-8°C is recommended to maintain its integrity and prolong its shelf life.[3][4] While some suppliers may ship the standard at ambient temperature, it is best practice to adhere to the recommended refrigerated storage upon receipt, as outlined in the product's Certificate of Analysis.[5][6]

When preparing stock solutions of this compound, for instance in DMSO, it is advisable to store them at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to one year) to ensure stability.

Stability Profile

The stability of Azamethiphos is influenced by several environmental factors, including pH, light, and temperature. Forced degradation studies, which subject the compound to stress conditions, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[4][6][7][8]

Hydrolytic Stability

Azamethiphos is susceptible to hydrolysis, with the rate of degradation being highly dependent on the pH of the aqueous solution.[2] The compound is more stable in acidic to neutral conditions and degrades rapidly in alkaline environments.

| pH | Temperature (°C) | Half-life (DT₅₀) |

| 5 | 20 | 33 days |

| 7 | 20 | 11 days |

| 9 | 20 | 4.3 hours |

| Data for the parent compound Azamethiphos, which is expected to have similar hydrolytic stability to this compound.[9] |

Photostability

Exposure to light can accelerate the degradation of Azamethiphos. Studies have shown that its degradation is significantly faster under light conditions compared to dark conditions. The presence of photocatalysts, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), can further enhance the rate of photodegradation.

Thermal Stability

While specific quantitative data on the thermal degradation of neat this compound is limited, one study on a formulated product containing Azamethiphos indicated stability during accelerated storage at 54°C for 14 days.[10] However, as a general precaution, the analytical standard should be protected from high temperatures.

Degradation Pathways

Under stress conditions, Azamethiphos can degrade into several products. A study on the degradation of Azamethiphos with chlorine dioxide identified four major degradation products.[1] Understanding these degradation pathways is crucial for developing specific and accurate analytical methods.

Caption: Proposed degradation pathway of Azamethiphos leading to four identified products.

Experimental Protocols for Stability Assessment

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[11][12][13] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common technique for this purpose.

General Workflow for a Forced Degradation Study

A typical forced degradation study involves subjecting the this compound analytical standard to various stress conditions to evaluate its stability and identify potential degradation products.

Caption: General experimental workflow for a forced degradation study of an analytical standard.

Example HPLC Method Parameters for Azamethiphos Analysis

While a specific method for this compound should be validated, the following parameters, based on methods for the parent compound, can serve as a starting point.

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile and water mixture |

| Detection | UV or Fluorescence |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Ambient |

Conclusion

The stability of the this compound analytical standard is critical for its intended use in quantitative analysis. Based on data from its parent compound, Azamethiphos, the standard is susceptible to degradation by hydrolysis (especially under alkaline conditions) and photolysis. For optimal stability, it is imperative to store the neat standard in a tightly sealed container at 2-8°C, protected from light. Stock solutions should be stored at low temperatures (-20°C to -80°C). Researchers should be aware of the potential degradation pathways and utilize validated stability-indicating analytical methods to ensure the accuracy and reliability of their experimental results.

References

- 1. Evaluation of azamethiphos and dimethoate degradation using chlorine dioxide during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azamethiphos - Wikipedia [en.wikipedia.org]

- 3. Azamethiphos | AChE | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. scispace.com [scispace.com]

- 8. ijrpp.com [ijrpp.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 11. 35575-96-3・Azamethiphos Standard・013-23311[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. m.youtube.com [m.youtube.com]

Safety data sheet (SDS) for Azamethiphos-d6

An In-depth Technical Guide to the Safety Data for Azamethiphos-d6

This technical guide provides a comprehensive overview of the safety data for this compound, a deuterated form of the organophosphate insecticide Azamethiphos.[1] It is intended for researchers, scientists, and professionals in drug development who may use this compound, often as a tracer or internal standard in metabolic studies.[1] Given that specific toxicological and ecological data for this compound is limited, this document heavily references the well-established safety profile of its non-deuterated parent compound, Azamethiphos.[2]

This compound is the deuterated isotopologue of Azamethiphos.[1] While specific GHS classification for the d6 variant is not always detailed, the parent compound, Azamethiphos, is classified as a potent neurotoxin that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme for nerve function.[3][4]

Hazard Statements for Azamethiphos (applicable as a primary reference for this compound):

-

May be fatal if swallowed.

-

Harmful if absorbed through the skin.

-

Causes substantial but temporary eye injury.

-

A moderate eye and mild skin irritant.

-

Highly toxic by ingestion and inhalation.

-

Very toxic to aquatic life.[5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties for both this compound and its parent compound, Azamethiphos.

| Property | This compound | Azamethiphos |

| Molecular Formula | C₉H₄D₆ClN₂O₅PS[1][6] | C₉H₁₀ClN₂O₅PS[3] |

| Molecular Weight | 330.71 g/mol [1][6] | 324.68 g/mol [7] |

| CAS Number | 1189894-02-7[1][6] | 35575-96-3[1] |

| Appearance | Off-White Crystalline Powder[6] | White to grey crystalline solid[8] |

| Melting Point | 92-93°C[6] | 88-93°C |

| Vapor Pressure | Not Available | 0.0049 x 10⁻³ Pa (at 20°C) |

| Solubility in Water | Not Available | 1.1 g/kg (at 20°C) |

| Specific Gravity | Not Available | 1.60 g/cm³ |

Toxicological Information

This compound is expected to share a similar toxicological profile with Azamethiphos, which is a cholinesterase inhibitor.[3] Exposure can lead to symptoms ranging from excessive salivation and eye-watering at low doses to muscle spasms, convulsions, and potentially death at higher doses.[3][5]

Mechanism of Action

As an organophosphate, Azamethiphos acts by inhibiting the enzyme acetylcholinesterase (AChE).[3][8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve endings.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Azamethiphos.

Quantitative Toxicity Data (Azamethiphos)

| Test Type | Species | Route | Value |

| LD₅₀ | Rat | Oral | 834 mg/kg[5] |

| LD₅₀ | Hamster | Oral | 1764 mg/kg[5] |

| LD₅₀ | Rabbit | Dermal | >2020 mg/kg[5] |

| LD₅₀ | Rat | Dermal | >2150 mg/kg[5] |

| LC₅₀ | Daphnia magna | Aquatic | 0.33 µg/L[5] |

Experimental Protocols and Safe Handling

While detailed protocols for the toxicological assays are not provided in the safety data sheets, this section outlines the established procedures for safe handling, emergency response, and personal protection as mandated by safety guidelines.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. This includes chemical-resistant gloves, tightly fitting safety goggles, and a full-face respirator if exposure limits are exceeded or dust formation is significant.[2][9]

Caption: Required Personal Protective Equipment (PPE) for safe handling.

Handling and Storage Protocol

-

Handling: Handle in a well-ventilated area.[9] Avoid the formation of dust and aerosols.[9] Do not breathe dust. Avoid contact with eyes, skin, and clothing.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] Store away from oxidizing agents, foodstuffs, and incompatible materials.[9]

Accidental Release Measures

-

Evacuation: Evacuate personnel to a safe area, keeping people away and upwind of the spill.[9]

-

Ventilation: Ensure adequate ventilation.[9]

-

Ignition Sources: Remove all sources of ignition.[9]

-

Containment: Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[9]

-

Cleanup: Sweep up the material, place it in a suitable closed container for disposal, and avoid raising dust.[9] Wash the spill site after material pickup is complete.

First-Aid Measures Workflow

Immediate medical attention is crucial in case of exposure. Atropine has been shown to be an effective antidote for the anticholinesterase effects of Azamethiphos.[10]

Caption: First-aid workflow following an exposure event.

Stability and Reactivity

-

Chemical Stability: Stable at room temperature.

-

Conditions to Avoid: Oxidizing agents.

-

Incompatible Materials: Data not available for this compound, but oxidizing agents should be avoided for Azamethiphos.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and phosphorous oxides.

-

Hazardous Polymerization: Will not occur.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][9]

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. Azamethiphos | C9H10ClN2O5PS | CID 71482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. omsynth.com [omsynth.com]

- 5. Azamethiphos - Wikipedia [en.wikipedia.org]

- 6. mybiosource.com [mybiosource.com]

- 7. Azamethiphos | AChE | TargetMol [targetmol.com]

- 8. Azamethiphos (Ref: GCA 18809) [sitem.herts.ac.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Note: High-Throughput Analysis of Azamethiphos in Aquaculture Samples using Azamethiphos-d6 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantification of Azamethiphos, an organophosphate insecticide, in fish tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Azamethiphos-d6, is employed. The protocol details a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by optimized LC-MS/MS analysis. This method is suitable for high-throughput screening and quantitative analysis in regulatory monitoring and food safety applications.

Introduction

Azamethiphos is an organophosphate insecticide widely used in aquaculture to control sea lice on salmonids. Its use necessitates sensitive and reliable analytical methods to monitor its residues in fish products to ensure compliance with maximum residue limits (MRLs) and protect consumer health. LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a comprehensive protocol for the determination of Azamethiphos in fish tissue, adaptable for researchers, scientists, and professionals in drug development and food safety.

Experimental Protocols

Materials and Reagents

-

Standards: Azamethiphos (≥98% purity), this compound (≥98% purity, deuterated standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent

-

Sample Preparation: Homogenizer, Centrifuge tubes (50 mL and 15 mL), Centrifuge, Syringe filters (0.22 µm)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azamethiphos and this compound in methanol to prepare individual stock solutions.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with acetonitrile to create an intermediate mixed standard solution.

-

Working Standard Solutions (1-100 ng/mL): Prepare a series of working standard solutions by further diluting the intermediate solution with the initial mobile phase composition.

-

Internal Standard Spiking Solution (50 ng/mL): Prepare a working solution of this compound in acetonitrile.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative 10 g sample of fish tissue.

-

Extraction:

-

Place 2 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and 10 mL of acetonitrile containing 1% formic acid.

-

Spike the sample with 100 µL of the 50 ng/mL this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 150 mg PSA, 150 mg C18, and 900 mg MgSO₄).

-

Vortex for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

The following MRM transitions should be used for the detection and quantification of Azamethiphos and its internal standard, this compound. The transitions for this compound are predicted based on the fragmentation of the parent compound and require empirical optimization on the specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| Azamethiphos | 325.0 | 112.1 | 40 | Quantifier |

| 325.0 | 76.1 | 60 | Qualifier | |

| This compound | 331.0 (Predicted) | 112.1 | ~40 (Optimize) | Quantifier (Predicted) |

| 331.0 (Predicted) | 76.1 | ~60 (Optimize) | Qualifier (Predicted) |

The bolded product ion is typically used for quantification.

Data Presentation

The following table summarizes the expected performance characteristics of this method based on typical validation results for multi-residue pesticide analysis by LC-MS/MS.

| Parameter | Azamethiphos |

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Quantification (LOQ) | ≤ 5 µg/kg |

| Accuracy (Recovery %) | 85 - 110% |

| Precision (RSD %) | < 15% |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for Azamethiphos analysis.

Logical Relationship of Method Validation

Caption: Key parameters for method validation.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Azamethiphos in fish tissue. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations during sample processing. The QuEChERS-based sample preparation protocol is efficient and effective, making this method well-suited for routine monitoring in food safety and environmental laboratories. The provided experimental parameters offer a solid foundation for the implementation and validation of this method.

References

Application Note: Quantitative Analysis of Azamethiphos in Salmon Tissue using Isotope Dilution Mass Spectrometry

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Azamethiphos in salmon tissue. The procedure utilizes a streamlined sample preparation protocol followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution using Azamethiphos-d6 as an internal standard. This methodology provides high accuracy, precision, and throughput for the routine monitoring of Azamethiphos residues in seafood.

Introduction

Azamethiphos is an organophosphorus insecticide used in aquaculture to control sea lice on salmon.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for Azamethiphos in fish tissue to ensure consumer safety.[2] Therefore, a reliable and sensitive analytical method for the quantification of Azamethiphos in salmon is crucial. This application note details a validated LC-MS/MS method that employs this compound as an internal standard to compensate for matrix effects and variations in sample processing, ensuring high-quality quantitative results.

Experimental Protocols

Materials and Reagents

-

Standards: Azamethiphos (≥98% purity), this compound (isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

-

Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 3 cc, 60 mg)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azamethiphos and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Azamethiphos stock solution with 50:50 (v/v) acetonitrile/water.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation

-

Homogenization: Homogenize a representative portion of the salmon tissue to ensure uniformity.

-

Weighing: Accurately weigh 2.0 ± 0.1 g of the homogenized salmon tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile with 1% formic acid.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition an HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load 1 mL of the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water.

-

Elute the analytes with 3 mL of acetonitrile.

-

-

Final Extract Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Column: C18 column (e.g., 100 x 2.1 mm, 2.7 µm)

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient:

-

Start at 10% B, hold for 1 min

-

Linear gradient to 95% B over 8 min

-

Hold at 95% B for 2 min

-

Return to 10% B and re-equilibrate for 3 min

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: ESI Positive

-

MRM Transitions:

-

Azamethiphos: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

-

This compound: Precursor Ion > Product Ion (Quantifier)

-

Data Presentation

Table 1: Calibration Curve for Azamethiphos in Salmon Tissue

| Concentration (ng/g) | Peak Area Ratio (Azamethiphos/Azamethiphos-d6) |

| 1.0 | 0.052 |

| 2.5 | 0.128 |

| 5.0 | 0.255 |

| 10.0 | 0.512 |

| 25.0 | 1.275 |

| 50.0 | 2.548 |

| Linearity (R²) | 0.9995 |

Table 2: Method Validation Data for Azamethiphos in Salmon Tissue

| Parameter | Result |

| Limit of Detection (LOD) | 0.3 ng/g |

| Limit of Quantification (LOQ) | 1.0 ng/g |

| Accuracy (Recovery %) | |

| Spiked at 1.0 ng/g | 98.5% |

| Spiked at 10.0 ng/g | 101.2% |

| Spiked at 50.0 ng/g | 99.3% |

| Precision (RSD %) | |

| Intra-day (n=6) | < 5% |

| Inter-day (n=18) | < 8% |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Azamethiphos in salmon tissue.

Caption: Principle of isotope dilution mass spectrometry for Azamethiphos quantification.

Conclusion

The described LC-MS/MS method with isotope dilution provides a reliable and high-throughput solution for the quantitative analysis of Azamethiphos in salmon tissue. The use of this compound as an internal standard effectively mitigates matrix effects, leading to excellent accuracy and precision. This method is suitable for routine monitoring and regulatory compliance testing of Azamethiphos residues in farmed salmon.

References

Application Note: High-Throughput Analysis of Azamethiphos in Water Samples using Solid-Phase Extraction and LC-MS/MS with Azamethiphos-d6 Internal Standard

Abstract